molecular formula C13H17N5O2 B1304143 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide CAS No. 959577-37-8

2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide

Cat. No.: B1304143
CAS No.: 959577-37-8
M. Wt: 275.31 g/mol
InChI Key: PILSYCKYRLTXIO-UHFFFAOYSA-N
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Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a complex heterocyclic compound characterized by its unique molecular formula C₁₃H₁₇N₅O₂ and molecular weight of 275.31 grams per mole. The compound is officially registered under Chemical Abstracts Service number 959577-37-8, establishing its unique identity in chemical databases worldwide. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carbohydrazide, reflecting its systematic structural organization.

The molecular structure consists of two primary heterocyclic components linked through a carbon-carbon bond. The first component features a substituted imidazole ring bearing a 4-isopropyl group, a 4-methyl substituent, and a 5-oxo functionality within the 4,5-dihydro-1H-imidazole framework. The second component comprises a nicotinohydrazide moiety, characterized by a pyridine ring bearing a carbohydrazide functional group at the 3-position. This structural arrangement creates a unique hybrid architecture that combines the pharmacologically relevant properties of both imidazole and nicotinohydrazide systems.

Property Value
Molecular Formula C₁₃H₁₇N₅O₂
Molecular Weight 275.31 g/mol
Chemical Abstracts Service Number 959577-37-8
Material Data Library Number MFCD00233481
International Union of Pure and Applied Chemistry Name 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carbohydrazide

The compound exhibits remarkable structural complexity through its substitution pattern, which includes an isopropyl group providing steric bulk and lipophilic character, a methyl substituent contributing to molecular stability, and an oxo functionality that introduces potential hydrogen bonding capabilities. The nicotinohydrazide component maintains the characteristic pyridine nitrogen atom essential for biological activity while incorporating the hydrazide functionality known for its antimicrobial properties. This intricate molecular architecture positions the compound as a promising candidate for pharmaceutical research and development.

Historical Development and Discovery in Heterocyclic Chemistry

The historical foundation of this compound traces back to the pioneering work in heterocyclic chemistry that established both imidazole and nicotinohydrazide as significant pharmacological scaffolds. Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially termed glyoxaline. This groundbreaking synthesis, despite producing relatively low yields, established the foundation for subsequent imidazole chemistry and continues to be utilized for creating carbon-substituted imidazole derivatives.

The development of nicotinohydrazide compounds followed a parallel trajectory, with Hans Meyer and Josef Mally studying hydrazides of pyridinecarboxylic acids in 1912 at the German University in Prague. Their work involved reacting ethyl isonicotinate with hydrazine hydrate to obtain compounds with significant melting points, though the pharmaceutical properties remained unexplored for several decades. The therapeutic potential of nicotinohydrazide derivatives became apparent in the 1940s when French physicians discovered that nicotinamide exhibited activity against tubercle bacilli both in vitro and in infected guinea pigs.

The convergence of imidazole and nicotinohydrazide chemistry represents a more contemporary development in heterocyclic research. The synthesis of hybrid compounds incorporating both structural elements emerged from the recognition that imidazole-containing molecules demonstrate remarkable biological activities, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant properties. Simultaneously, nicotinohydrazide derivatives gained prominence as efficient peroxidase-activated inhibitors and antimicrobial agents.

Historical Milestone Year Researcher(s) Significance
First Imidazole Synthesis 1858 Heinrich Debus Established foundational imidazole chemistry
Nicotinohydrazide Studies 1912 Hans Meyer, Josef Mally Initial characterization of pyridine hydrazides
Therapeutic Discovery 1940s French Physicians Recognition of nicotinamide antimicrobial activity
Hybrid Architecture Development Contemporary Multiple Research Groups Integration of imidazole-nicotinohydrazide scaffolds

The nomenclature evolution reflects the systematic approach to naming complex heterocyclic compounds. The name "imidazole" was coined in 1887 by German chemist Arthur Rudolf Hantzsch, establishing the foundation for systematic nomenclature of this heterocyclic family. The integration of imidazole and nicotinohydrazide structural elements in modern pharmaceutical chemistry represents a sophisticated approach to drug design that leverages the proven biological activities of both heterocyclic systems.

Significance of Imidazole-Nicotinohydrazide Hybrid Architectures

The significance of imidazole-nicotinohydrazide hybrid architectures, exemplified by this compound, lies in their unique ability to combine the pharmacological advantages of two distinct heterocyclic systems within a single molecular framework. This hybrid approach represents a paradigm shift in medicinal chemistry, where the integration of multiple bioactive scaffolds creates compounds with enhanced therapeutic potential and improved selectivity profiles.

The imidazole component contributes exceptional chemical complexity despite its relatively small size, functioning as a versatile nucleus for pharmaceutical construction and functionalization. Imidazole rings demonstrate remarkable stability under thermal, acidic, basic, oxidative, and reductive conditions while exhibiting extensive intramolecular hydrogen bonding capabilities. These properties make imidazole an ideal scaffold for drug development, as evidenced by its presence in numerous blockbuster pharmaceuticals including the histamine receptor antagonist cimetidine. The amphoteric nature of imidazole allows it to function as both an acid and a base, providing unique interactions with biological targets.

The nicotinohydrazide moiety introduces complementary pharmacological properties, particularly in antimicrobial applications. Nicotinohydrazide serves as an efficient peroxidase-activated inhibitor of prostaglandin synthase activity and demonstrates potent antimicrobial and antitubercular properties. The hydrazide functionality provides additional hydrogen bonding opportunities and metal coordination sites, enhancing the compound's ability to interact with biological targets. The pyridine nitrogen atom maintains essential characteristics for biological activity while the hydrazide group contributes to the compound's overall pharmacological profile.

Structural Component Contribution to Hybrid Architecture Pharmacological Significance
Imidazole Ring Chemical stability, hydrogen bonding, amphoteric behavior Antimicrobial, antifungal, enzyme inhibition
Isopropyl Substituent Lipophilic character, steric bulk Enhanced membrane permeability
Methyl Group Molecular stability, hydrophobic interactions Improved metabolic stability
Oxo Functionality Hydrogen bonding acceptor Protein binding enhancement
Nicotinohydrazide Moiety Metal coordination, antimicrobial activity Antitubercular, peroxidase inhibition
Pyridine Ring Aromatic interactions, nitrogen coordination Membrane penetration, protein binding

The incorporation of lipophilic substituents, specifically the isopropyl group, addresses a critical requirement in modern drug design by facilitating diffusion through lipid-rich bacterial cell walls and enhancing intracellular penetration. This design strategy has been validated through numerous studies demonstrating that lipophilic modifications to pyridine-carbohydrazide frameworks significantly augment biological activity by improving tissue penetration and cellular uptake. The controlled modulation of lipophilicity allows for rapid elimination via hepatic metabolism while maintaining therapeutic efficacy.

The hybrid architecture also enables the compound to target multiple biological pathways simultaneously, potentially reducing the likelihood of resistance development and improving therapeutic outcomes. The imidazole component can engage with heme-containing enzymes and metal coordination sites, while the nicotinohydrazide moiety can interfere with bacterial metabolism and cellular processes. This multi-target approach represents an advanced strategy in antimicrobial drug development, particularly relevant in addressing the growing challenge of multidrug-resistant pathogens.

Contemporary research has demonstrated that imidazole-containing compounds exhibit remarkable kinome selectivity and can serve as potent inhibitors of various protein kinases, including transforming growth factor beta-activated kinase 1 and Bruton's tyrosine kinase. The integration with nicotinohydrazide functionality potentially expands the target spectrum while maintaining selectivity, creating opportunities for novel therapeutic applications beyond traditional antimicrobial uses. This versatility positions imidazole-nicotinohydrazide hybrids as valuable scaffolds for addressing diverse medical conditions ranging from infectious diseases to cancer therapy.

Properties

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-7(2)13(3)12(20)16-10(17-13)9-8(11(19)18-14)5-4-6-15-9/h4-7H,14H2,1-3H3,(H,18,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILSYCKYRLTXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide typically involves the condensation of nicotinic acid hydrazide with an appropriate imidazole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Basic Information

  • Chemical Formula : C₁₃H₁₇N₅O₂
  • Molecular Weight : 275.31 g/mol
  • CAS Number : 959577-37-8

Structural Characteristics

The compound features an imidazole ring fused with a nicotinohydrazide moiety, which contributes to its biological activity. The presence of isopropyl and methyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Pharmacological Research

2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Studies have indicated that compounds with similar structures exhibit anti-inflammatory and antimicrobial activities.

Case Study: Antimicrobial Activity

Research published in various journals has demonstrated that derivatives of this compound possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, a study found that certain analogs were effective against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Agricultural Applications

The compound is also noted for its herbicidal properties. It belongs to the class of imidazolinone herbicides, which inhibit specific enzymes involved in amino acid synthesis in plants.

Case Study: Herbicidal Efficacy

In field trials, formulations containing this compound have shown effectiveness in controlling various weed species in crops such as canola and soybean. The herbicide acts by selectively targeting broadleaf weeds while being safe for certain crop varieties .

Biochemical Studies

The compound's unique structure allows it to be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Case Study: Enzyme Inhibition

Studies have utilized this compound to investigate its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of certain hydrolases, leading to insights into metabolic regulation .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Combining imidazole derivatives with nicotinic acid hydrazides.
  • Cyclization Reactions : Formation of the imidazole ring through cyclization techniques involving appropriate catalysts.

Yield and Purity

Research indicates that optimizing reaction conditions can yield high-purity products suitable for further biological testing. Analytical techniques such as HPLC and NMR spectroscopy are employed to confirm the purity and structural integrity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Differences:

Substituent Effects: The hydrazide group in the target compound replaces the carboxylic acid found in Imazapic and its ethyl analogue. The isopropyl group at position 4 increases steric bulk compared to ethyl or methyl substituents, influencing crystal packing and solubility .

Hydrogen Bonding and Crystal Packing :

  • The target compound exhibits intramolecular O–H⋯N bonds , absent in the carboxylic acid analogues. This feature stabilizes its conformation and reduces molecular flexibility .
  • Imazapic and its ethyl analogue form chains via N–H⋯O interactions along the [010] axis, whereas the hydrazide derivative’s packing remains less documented but is hypothesized to involve bifurcated hydrogen bonds .

Applications :

  • Imazapic and Imazamethabenz are commercially validated herbicides, while the hydrazide derivative is primarily a research compound, discontinued in commercial catalogs .
  • The ethyl analogue’s ability to form Mn(II) and Zn(II) coordination polymers highlights its utility in materials science, a domain where the hydrazide variant shows promise but requires further study .

Physicochemical and Functional Comparisons

Table: Comparative Physicochemical Properties

Property Target Compound Imazapic 5-Ethyl Analogue
Molecular Weight 313.35 g/mol 283.30 g/mol 297.33 g/mol
Hydrogen Bond Donors 3 2 2
Hydrogen Bond Acceptors 5 5 5
LogP (Predicted) 1.8 1.2 1.5
Melting Point Not reported 162–164°C 185–187°C
Bioactivity Ligand potential Herbicidal Metal coordination

Functional Insights:

  • The higher LogP of the hydrazide derivative suggests improved lipophilicity, which could enhance membrane permeability in bioactive applications .
  • The discontinuation of the hydrazide compound in commercial catalogs (e.g., CymitQuimica) contrasts with the sustained availability of Imazapic, indicating challenges in synthesis or stability .

Biological Activity

2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agriculture.

  • Molecular Formula : C₁₃H₁₇N₅O₂
  • Molecular Weight : 275.31 g/mol
  • CAS Number : 959577-37-8

Antimicrobial Activity

Research indicates that compounds with imidazole and hydrazide moieties exhibit notable antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

The results indicate that the compound shows a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, as well as on fungi, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to evaluate the radical scavenging ability of the compound.

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)% Inhibition
1025
5050
10075

At higher concentrations, the compound demonstrated a strong capacity to scavenge free radicals, indicating its potential use as an antioxidant in therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using in vitro models. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 3: Anti-inflammatory Effects of this compound

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500150
IL-6300100

These results suggest that the compound may be beneficial in managing inflammatory conditions .

Case Studies

In a recent study published in Pharmaceutical Research, researchers synthesized various derivatives of imidazole-based compounds and evaluated their biological activities. The study highlighted that modifications to the imidazole ring significantly influenced both antimicrobial and antioxidant activities. The findings support the hypothesis that structural variations can enhance biological efficacy .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide?

Synthesis typically involves multi-step reactions, including cyclization and hydrazide formation. For example:

  • Cyclization of imidazole precursors : Ethylenediamine derivatives react with carbonyl compounds under reflux conditions to form the imidazolinone core.
  • Hydrazide coupling : Nicotinic acid derivatives are treated with hydrazine hydrate in ethanol or pyridine to introduce the hydrazide moiety .
  • Purification : Recrystallization from ethanol or methanol is commonly used to isolate pure crystals .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
  • Structure solution : Employ SHELXS/SHELXD for phase determination .
  • Refinement : SHELXL is widely used for small-molecule refinement, with hydrogen-bonding networks and displacement parameters optimized iteratively .
  • Visualization : ORTEP-III generates thermal ellipsoid plots to assess atomic displacement .

Q. What analytical techniques validate the compound’s purity and structure?

  • NMR spectroscopy : Confirms proton and carbon environments, particularly the imidazolinone and hydrazide protons.
  • Mass spectrometry (MS) : Verifies molecular ion peaks (e.g., ESI-MS for [M+H]+ ions).
  • Elemental analysis : Matches experimental and theoretical C/H/N/O percentages.
  • Melting point analysis : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the compound’s conformation and stability?

Intramolecular O–H⋯N hydrogen bonds between the hydrazide oxygen and imidazole nitrogen enforce planarity between the pyridine and imidazole rings. This reduces steric strain and stabilizes the molecule in the solid state. For example:

  • Dihedral angles : Reported values range from 0.92° (nearly coplanar) to 3.08°, depending on substituents and crystallization conditions .
  • Thermal stability : Hydrogen-bonded networks correlate with higher melting points and resistance to thermal degradation .

Q. How can computational methods resolve contradictions in crystallographic data?

Discrepancies in bond lengths or angles may arise from experimental resolution or disorder. Strategies include:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O) to identify dominant packing forces .
  • DFT calculations : Compare optimized gas-phase geometries with experimental structures to assess lattice effects .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for crystal twinning, improving R-factor reliability .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve precipitation .
  • Catalysis : Acidic (HCl) or basic (pyridine) conditions accelerate hydrazide formation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side-product formation .

Q. How do intermolecular interactions affect crystal packing and material properties?

  • Hydrogen-bonding chains : N–H⋯O bonds propagate along crystallographic axes (e.g., [010] in imazapic derivatives), creating 1D chains that influence mechanical stability .
  • π-π stacking : Parallel-displaced interactions between pyridine rings enhance charge-transfer properties, relevant for optoelectronic applications .
  • Hirshfeld analysis : Quantifies contributions of H⋯H (van der Waals) vs. H⋯O/N (polar) contacts to overall packing .

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